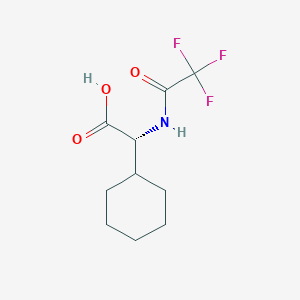
(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a trifluoroacetamido group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid typically involves the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene in the presence of a suitable catalyst such as palladium on carbon.
Introduction of the trifluoroacetamido group: This step involves the reaction of cyclohexylamine with trifluoroacetic anhydride under controlled conditions to form the trifluoroacetamido derivative.
Formation of the acetic acid moiety: The final step involves the reaction of the trifluoroacetamido derivative with bromoacetic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoroacetamido group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetamido group.
科学的研究の応用
(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
(2R)-2-cyclohexyl-2-(acetamido)acetic acid: Similar structure but lacks the trifluoro group.
(2R)-2-cyclohexyl-2-(fluoroacetamido)acetic acid: Contains a single fluorine atom instead of three.
(2R)-2-cyclohexyl-2-(chloroacetamido)acetic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. The trifluoro group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H14F3NO3 |
|---|---|
分子量 |
253.22 g/mol |
IUPAC名 |
(2R)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,14,17)(H,15,16)/t7-/m1/s1 |
InChIキー |
SELLUZIYVGEZCW-SSDOTTSWSA-N |
異性体SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


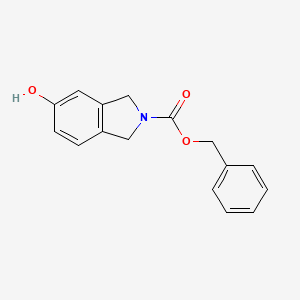
![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
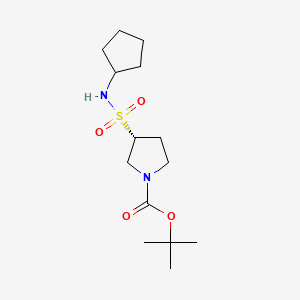
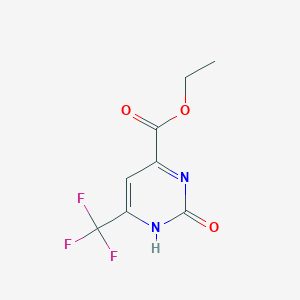
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)

![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
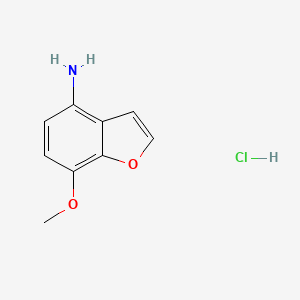

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
